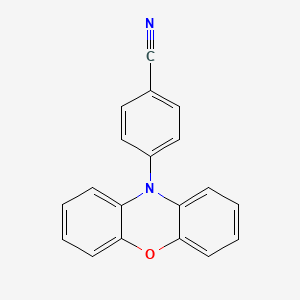![molecular formula C12H15NO4S B14116525 3-[4-(Propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B14116525.png)
3-[4-(Propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of naphthalene, featuring a sulfonic acid group and a dimethylamino group. It is commonly used in various chemical and biological applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dimethylamino-1-naphthalenesulfonic acid hydrate typically involves the sulfonation of naphthalene followed by the introduction of the dimethylamino group. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and dimethylamine for the amino group introduction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce the sulfonic acid group.
Amination: The sulfonated naphthalene is then reacted with dimethylamine under controlled temperature and pressure conditions to form the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonate salts.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Electrophiles: Halogens or nitro compounds for substitution reactions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Sulfonate salts.
Substitution Products: Halogenated or nitro-substituted derivatives.
Chemistry:
- Used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
- Acts as a reagent in the synthesis of more complex organic molecules.
Biology:
- Employed in the study of protein-ligand interactions.
- Used in fluorescence microscopy to stain biological samples.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of sensors and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with biological molecules via its sulfonic acid and dimethylamino groups. These interactions can lead to changes in the fluorescence properties of the compound, making it useful in various analytical techniques. The molecular targets often include proteins and nucleic acids, where the compound can bind and alter their behavior.
Comparación Con Compuestos Similares
- 5-Amino-1-naphthalenesulfonic acid
- 1-Naphthalenesulfonic acid
- 2-Naphthalenesulfonic acid
Comparison:
- 5-Dimethylamino-1-naphthalenesulfonic acid hydrate is unique due to the presence of both the dimethylamino and sulfonic acid groups, which confer distinct fluorescence properties and reactivity.
- Compared to 5-Amino-1-naphthalenesulfonic acid , the dimethylamino derivative exhibits stronger fluorescence and different solubility characteristics.
- The presence of the dimethylamino group also makes it more reactive in certain substitution reactions compared to 1-Naphthalenesulfonic acid and 2-Naphthalenesulfonic acid .
Propiedades
Fórmula molecular |
C12H15NO4S |
|---|---|
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
3-[4-(propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-9(2)13-18(16,17)11-6-3-10(4-7-11)5-8-12(14)15/h3-9,13H,1-2H3,(H,14,15) |
Clave InChI |
JSZAOWXWUFOQKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carbonyl]amino]-2-phenylacetyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B14116442.png)

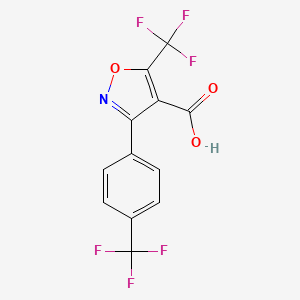
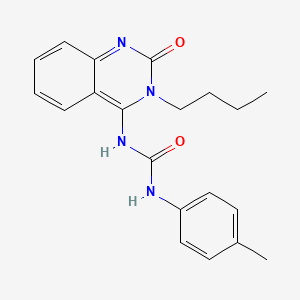
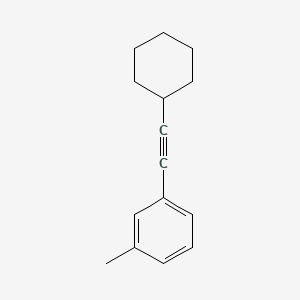
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14116483.png)

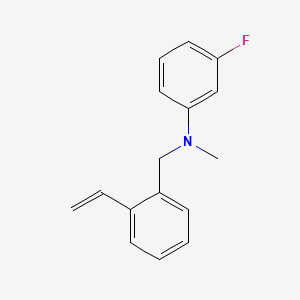
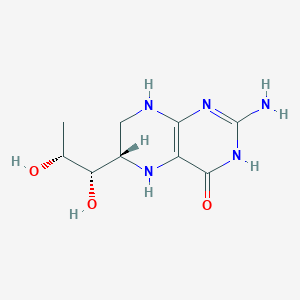
![sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate;L-Thyroxine sodium](/img/structure/B14116507.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116510.png)
![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B14116511.png)
![rel-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B14116516.png)
